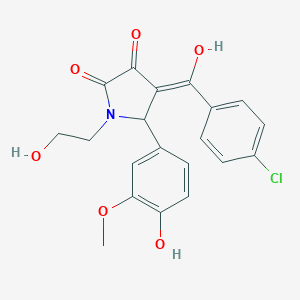
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, cyano, and trifluoromethyl groups, as well as a thiazole ring and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, which is then functionalized with amino, cyano, and trifluoromethyl groups. The thiazole ring is synthesized separately and then coupled with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .
科学研究应用
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
4-amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and cyano groups but lacks the thiazole and benzenesulfonamide moieties.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains similar functional groups but has a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in the similar compounds listed above .
属性
CAS 编号 |
356586-28-2 |
|---|---|
分子式 |
C18H13F6N5O2S2 |
分子量 |
509.5g/mol |
IUPAC 名称 |
4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H13F6N5O2S2/c1-10-8-16(17(19,20)21,18(22,23)24)13(9-25)14(26)29(10)11-2-4-12(5-3-11)33(30,31)28-15-27-6-7-32-15/h2-8H,26H2,1H3,(H,27,28) |
InChI 键 |
WOGAGCQDNZXLIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)N)C#N)(C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)N)C#N)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


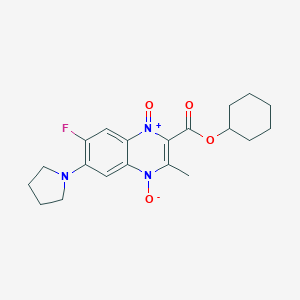

![Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-(2,6-dimethyl-4-morpholinyl)-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B395807.png)
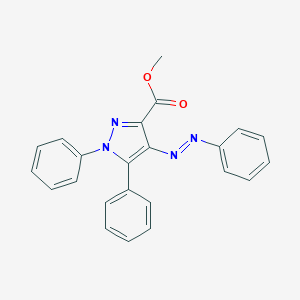
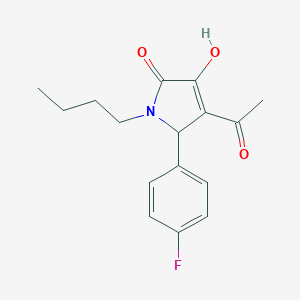
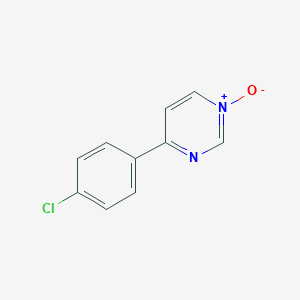
![N-(3-chloro-1-ethyl-2(1H)-pyrazinylidene)-N-{4-[2-(2-{4-[(3-chloro-1-ethyl-2(1H)-pyrazinylidene)amino]phenoxy}ethoxy)ethoxy]phenyl}amine](/img/structure/B395814.png)
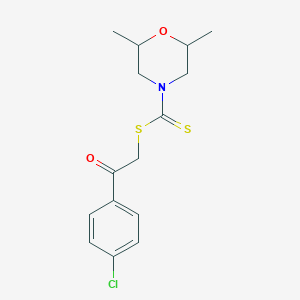

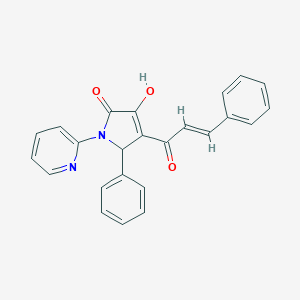
![2-[(1-benzyl-5-bromo-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B395820.png)
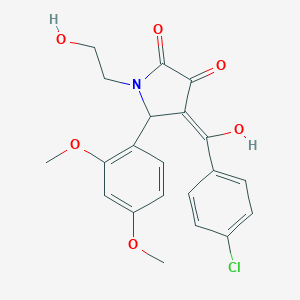
![N-benzyl-N-[6-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetraazin-3-yl]amine](/img/structure/B395823.png)
